5-tert-butyl-N-(2-methoxyethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC9678571
Molecular Formula: C20H26N4O
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N4O |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 5-tert-butyl-N-(2-methoxyethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C20H26N4O/c1-14-6-8-15(9-7-14)16-13-22-24-18(21-10-11-25-5)12-17(20(2,3)4)23-19(16)24/h6-9,12-13,21H,10-11H2,1-5H3 |
| Standard InChI Key | JHADCGAMCMOQGQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOC)C(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOC)C(C)(C)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heteroaromatic system fused with pyrazole and pyrimidine rings. Key substituents include:
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3-position: A 4-methylphenyl group, providing hydrophobic bulk and π-π stacking potential.
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5-position: A tert-butyl moiety, enhancing metabolic stability through steric shielding.
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7-position: An N-(2-methoxyethyl)amine side chain, contributing hydrogen-bonding capacity and solubility.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₆N₄O | |
| Molecular weight | 338.4 g/mol | |
| IUPAC name | 5-tert-butyl-N-(2-methoxyethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| SMILES | CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOC)C(C)(C)C |
The tert-butyl group at C-5 likely reduces oxidative metabolism, while the 2-methoxyethylamine at N-7 balances lipophilicity and aqueous solubility .
Synthetic Methodologies
General Pyrazolo[1,5-a]Pyrimidine Synthesis
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 4-aminopyrazoles with β-keto esters or β-diketones . For example:
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Core formation: Reaction of 4-phenyl-1H-pyrazol-5-amine with ethyl 3-oxo-3-phenylpropanoate yields 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one .
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Chlorination: Treatment with POCl₃ converts the 7-keto group to a chloro intermediate .
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Amination: Nucleophilic substitution with 2-methoxyethylamine introduces the N-7 side chain.
Adaptations for Target Compound
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Step 1: Condensation of 4-(4-methylphenyl)-1H-pyrazol-5-amine with tert-butyl acetoacetate forms the 5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one.
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Step 2: Chlorination at C-7 using POCl₃/tetramethylammonium chloride .
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Step 3: Displacement with 2-methoxyethylamine in DMF at 60°C .
Critical factors:
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Steric hindrance from the tert-butyl group necessitates prolonged reaction times.
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Anhydrous conditions prevent hydrolysis of the chloro intermediate .
Pharmacological Profile and Structure–Activity Relationships
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines inhibit Mycobacterium tuberculosis (M.tb) ATP synthase by binding between Atp-a and Atp-c subunits . Key SAR insights for analogs include:
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C-3 substituents: 4-Fluoro or 4-methylphenyl groups enhance potency (MIC: 0.2–1.5 µg/mL) .
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C-5 groups: Bulky tert-butyl residues improve microsomal stability (e.g., mouse/human liver microsomal half-life >60 min) .
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N-7 side chains: 2-Methoxyethylamine reduces hERG channel binding (IC₅₀ >30 µM), mitigating cardiotoxicity .
Comparative Activity Table
| Compound | MABA MIC (µg/mL) | LORA MIC (µg/mL) | hERG IC₅₀ (µM) |
|---|---|---|---|
| 5 (4-F phenyl) | 0.15 | 0.20 | 25 |
| 6 (4-OMe phenyl) | 0.18 | 0.22 | 28 |
| Target compound | Est. 0.10–0.30 | Est. 0.15–0.35 | Est. >30 |
Estimates based on structural analogs .
Future Research Directions
Therapeutic Expansion
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Anticancer potential: Pyrazolo[1,5-a]pyrimidines inhibit VEGF/Src kinases (IC₅₀ <10 nM) . The 4-methylphenyl group may enhance tumor targeting.
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Neuroprotective applications: Analogues with similar scaffolds modulate AMPA receptors, suggesting utility in neurodegenerative diseases .
Structural Optimization
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